5-Fluoro-MN-24
Overview
Description
It is a derivative of NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide) with a fluorine atom added to the terminal carbon of the pentyl chain . This modification typically increases the compound’s affinity for cannabinoid receptors . Synthetic cannabinoids like 5-fluoro NNEI are often used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro NNEI involves the introduction of a fluorine atom to the terminal carbon of the pentyl chain of NNEI. The general synthetic route includes:
Starting Material: NNEI (N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide).
Industrial Production Methods
Industrial production methods for 5-fluoro NNEI are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of fluorinating agents, and maintaining stringent quality control measures to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-fluoro NNEI undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 5-fluoro NNEI. These products can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
5-fluoro NNEI has several scientific research applications:
Mechanism of Action
5-fluoro NNEI exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The fluorine atom enhances its affinity for these receptors, leading to more potent effects compared to non-fluorinated analogs . Upon binding, it mimics the action of natural cannabinoids, affecting neurotransmitter release and leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
NNEI: The parent compound without the fluorine atom.
JWH 018: Another synthetic cannabinoid with a similar structure but different functional groups.
5-fluoro JWH 018: A fluorinated analog of JWH 018.
Uniqueness
5-fluoro NNEI is unique due to the presence of the fluorine atom at the terminal carbon of the pentyl chain. This modification increases its binding affinity for cannabinoid receptors, making it more potent than its non-fluorinated counterpart . Additionally, the fluorine atom can influence the compound’s metabolic stability and toxicity profile .
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKVOBZLMBHFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032710 | |
Record name | 5F-NNE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445580-60-8 | |
Record name | 1-(5-Fluoropentyl)-N-1-naphthalenyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445580-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-MN-24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5F-NNE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-MN-24 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T22QDP4D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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